(S)-Ceralasertib
Overview
Description
AZD 6738, also known as ceralasertib, is an orally bioavailable inhibitor of the serine/threonine protein kinase ataxia telangiectasia and Rad3-related (ATR). ATR is a key regulator of the DNA damage response and is involved in coordinating cell-cycle checkpoints and DNA repair mechanisms. AZD 6738 has shown potential as an anticancer agent due to its ability to inhibit ATR and enhance the effects of DNA-damaging agents .
Preparation Methods
The synthesis of AZD 6738 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for AZD 6738 focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
AZD 6738 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZD 6738 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a tool compound to study the role of ATR in DNA damage response and cell-cycle regulation.
Biology: Employed in research to understand the molecular mechanisms of ATR inhibition and its effects on cellular processes.
Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, including solid tumors and hematological malignancies. .
Mechanism of Action
AZD 6738 exerts its effects by inhibiting the ATR kinase, which is activated in response to stalled DNA replication forks. ATR promotes cell-cycle checkpoints and DNA repair mechanisms to maintain genomic stability. By inhibiting ATR, AZD 6738 disrupts these processes, leading to increased DNA damage and cell death, particularly in cancer cells with high levels of replication stress .
Comparison with Similar Compounds
AZD 6738 is unique among ATR inhibitors due to its potent and selective inhibition of ATR kinase. Similar compounds include:
VE-822 (VX-970): Another ATR inhibitor with similar anticancer properties.
M6620 (VX-970): An ATR inhibitor that has shown efficacy in combination with DNA-damaging agents.
BAY 1895344: A selective ATR inhibitor with potential therapeutic applications in cancer treatment.
Compared to these compounds, AZD 6738 has demonstrated superior pharmacokinetic properties and a favorable safety profile in preclinical and clinical studies .
Properties
IUPAC Name |
imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13-,29+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUHVTCQTUDPIJ-MUWSIPGASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@@](=N)(=O)C)C4=C5C=CNC5=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.